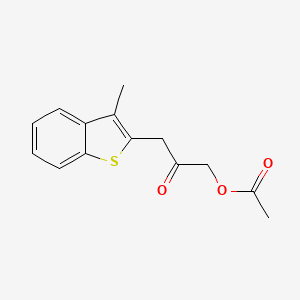![molecular formula C8H4BrF3N2 B13991142 6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 3rd position on the imidazo[1,2-a]pyridine ring. It is known for its significant applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated trifluoromethyl ketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antituberculosis agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and molecular targets, particularly in the context of infectious diseases.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of antituberculosis activity, the compound has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes and pathways involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has a similar structure but with the bromine atom at the 3rd position instead of the 6th position.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound has a chlorine atom at the 8th position instead of a bromine atom at the 6th position.
Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine: This compound has an ethyl group and a phenylthio group in addition to the bromine and trifluoromethyl groups.
These similar compounds highlight the structural diversity and potential for modification within the imidazo[1,2-a]pyridine family, allowing for the exploration of various chemical and biological properties.
Propiedades
Fórmula molecular |
C8H4BrF3N2 |
|---|---|
Peso molecular |
265.03 g/mol |
Nombre IUPAC |
6-bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-3-6(8(10,11)12)14(7)4-5/h1-4H |
Clave InChI |
OOJKYTVYDNKERJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2C=C1Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)


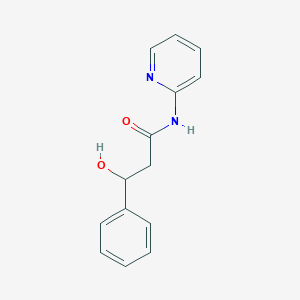


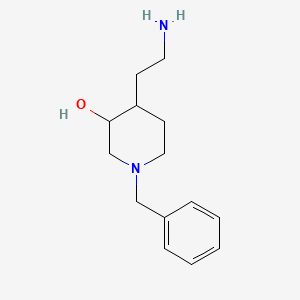
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinoline;hydrochloride](/img/structure/B13991105.png)
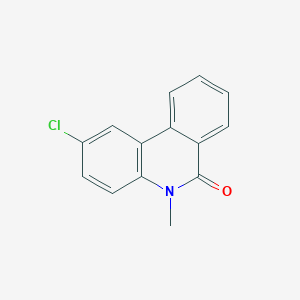
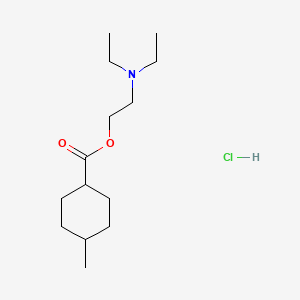
![{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B13991129.png)
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
